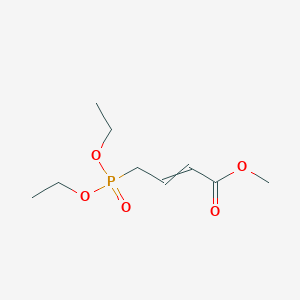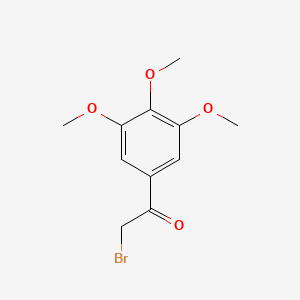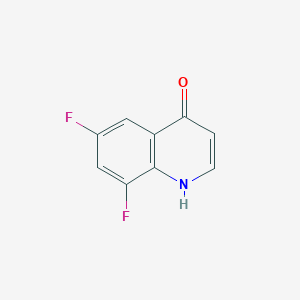
6,8-二氟喹啉-4-醇
描述
6,8-Difluoroquinolin-4-ol is a chemical compound with the molecular formula C9H5F2NO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 6,8-Difluoroquinolin-4-ol involves the use of trichlorophosphate . The process involves heating 4-Hydroxy-6,8-difluoro-quinoline in POCl3 at reflux for 12 hours . After complete consumption of the starting material, the contents are brought to room temperature and excess POCl3 is removed under reduced pressure . The crude product is then purified by column chromatography .Molecular Structure Analysis
The molecular structure of 6,8-Difluoroquinolin-4-ol is represented by the InChI code1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) . The molecular weight of the compound is 181.14 . Physical And Chemical Properties Analysis
6,8-Difluoroquinolin-4-ol is a solid substance at room temperature . It has a molecular weight of 181.14 . The boiling point is reported to be 311.5±37.0 C at 760 mmHg .科学研究应用
抗菌活性
- 6,8-二氟喹啉-4-醇衍生物表现出显著的抗菌性能。一项研究显示,与6,8-二氟喹啉-4-醇相关的某些6,7-和7,8-二取代的1-烷基-1,4-二氢-4-氧喹啉-3-羧酸对革兰氏阳性和阴性细菌显示出显著活性(Koga et al., 1980)。
- 新的8-硝基氟喹啉模型显示出对革兰氏阳性和/或阴性菌株有趣的抗菌活性(Al-Hiari et al., 2007)。
有机发光二极管(OLEDs)中的应用
- 对与6,8-二氟喹啉-4-醇密切相关的8-羟基喹啉金属衍生物的研究表明,它们是用于OLEDs的良好候选物,展示出强烈的荧光和高效性能(Huo et al., 2015)。
抗疟疾疗法
- 与喹啉家族相关的8-氨基喹啉疗法在治疗潜伏疟疾方面至关重要。这种疗法带来了重大的科学发现,并在对抗地方性疟疾方面有所希望(Baird, 2019)。
防腐蚀性能
- 已经研究了8-羟基喹啉衍生物在酸性介质中对轻钢的防腐蚀效力,显示出显著的有效性(Douche et al., 2020)。
毒理学
- 卤代的8-羟基喹啉,克利奥喹,一种与6,8-二氟喹啉-4-醇相关的化合物,已被研究其毒理学。最初它被用作抗寄生虫剂,但由于神经毒性问题而被撤回。最近,它已被研究用于治疗恶性肿瘤和阿尔茨海默病的潜力(Mao & Schimmer, 2008)。
荧光传感和成像
- 已合成一些新型的8-羟基喹啉取代硼-二吡咯烷衍生物,用于其pH传感性能,可在各种科学和医学应用中发挥作用(Chen et al., 2011)。
抗微生物药剂
- 基于8-三氟甲基喹啉的1,2,3-三唑已被合成,显示出作为强效抗微生物药剂的潜力(Garudachari et al., 2014)。
金属离子萃取
- 已将8-磺胺基喹啉衍生物用作溶剂萃取几种二价金属阳离子的萃取试剂,使用离子液体萃取系统(Ajioka et al., 2008)。
合成和表征
- 已探索了8-羟基喹啉的二价过渡金属配合物的合成和表征,重点关注它们的抗微生物活性(Patel & Patel, 2017)。
PET成像的放射性氟化
- 已研究了6-(氟)喹啉衍生物的放射性氟化用于PET成像,特别是用于检测人类神经原纤维缠结(Collier et al., 2017)。
安全和危害
The safety information for 6,8-Difluoroquinolin-4-ol indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
It is known that fluoroquinolones, a class of compounds to which 6,8-difluoroquinolin-4-ol belongs, interact with two bacterial targets: dna gyrase and topoisomerase iv . Both of these enzymes are essential for bacterial DNA replication .
Mode of Action
Fluoroquinolones, in general, form complexes with dna gyrase and topoisomerase iv, blocking the movement of the dna-replication fork and thereby inhibiting dna replication .
Biochemical Pathways
As a fluoroquinolone, it is likely to affect the dna replication pathway by inhibiting the function of dna gyrase and topoisomerase iv .
Result of Action
Given its likely interaction with dna gyrase and topoisomerase iv, it could potentially lead to the inhibition of bacterial dna replication .
生化分析
Biochemical Properties
6,8-Difluoroquinolin-4-ol plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on these biomolecules, influencing their activity and function. For instance, 6,8-Difluoroquinolin-4-ol has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their activity depending on the context .
Cellular Effects
The effects of 6,8-Difluoroquinolin-4-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, 6,8-Difluoroquinolin-4-ol can impact cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 6,8-Difluoroquinolin-4-ol exerts its effects through specific binding interactions with biomolecules . It can bind to enzymes, inhibiting or activating their activity, which in turn affects various biochemical pathways. The compound’s ability to modulate gene expression is also significant, as it can lead to changes in the production of proteins involved in critical cellular functions . These molecular mechanisms highlight the compound’s potential as a tool for studying biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,8-Difluoroquinolin-4-ol can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that 6,8-Difluoroquinolin-4-ol remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 6,8-Difluoroquinolin-4-ol vary with different dosages in animal models . At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 6,8-Difluoroquinolin-4-ol can result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
6,8-Difluoroquinolin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites.
Transport and Distribution
The transport and distribution of 6,8-Difluoroquinolin-4-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms of 6,8-Difluoroquinolin-4-ol is essential for elucidating its effects on cellular function and its potential therapeutic applications .
Subcellular Localization
6,8-Difluoroquinolin-4-ol exhibits specific subcellular localization, which can influence its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
6,8-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNWXFDCHWBABW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=C(C=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371741 | |
| Record name | 6,8-Difluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
243448-16-0 | |
| Record name | 6,8-Difluoro-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243448-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Difluoroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



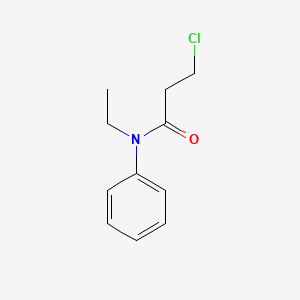
![5-[[2-[[2-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1621649.png)

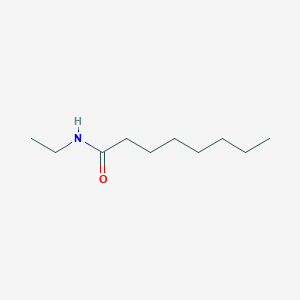
![3-[2,5-Bis(bromomethyl)-4-methoxyphenoxy]-1-propanesulfonyl chloride](/img/structure/B1621653.png)
![Oxirane, [(triphenylmethoxy)methyl]-](/img/structure/B1621654.png)

